The synthesis of taurodehydrocholic acid involves two main steps:
The technical details regarding the synthesis process include:
The molecular formula for taurodehydrocholic acid is , indicating that it contains:
The structural representation shows that taurodehydrocholic acid has a steroid backbone typical of bile acids, with hydroxyl groups at specific positions that contribute to its amphipathic nature. This structure allows it to interact effectively with lipids, aiding in their emulsification and absorption in the intestine .
Taurodehydrocholic acid participates in several biochemical reactions, primarily related to lipid metabolism. Key reactions include:
Additionally, studies have shown that taurodehydrocholic acid can inhibit certain enzymatic pathways involved in taurine biosynthesis when present at specific concentrations .
The mechanism of action for taurodehydrocholic acid primarily revolves around its role in regulating cholesterol homeostasis and lipid metabolism. It acts through multiple pathways:
Data from various studies indicate that administration of taurodehydrocholic acid leads to significant changes in lipid profiles and enhances the efficiency of fat absorption .
Relevant data indicates that taurodehydrocholic acid retains its functional properties under physiological conditions, making it suitable for various applications in biochemistry and medicine .
Taurodehydrocholic acid has several scientific uses:
Research continues to explore additional applications in drug development and metabolic studies, highlighting its importance in both clinical and laboratory settings .
Taurodehydrocholic acid (TDHCA), systematically designated as 3,7,12-trioxo-5β-cholan-24-oyltaurine, is a semisynthetic bile acid conjugate. Its molecular formula is C₂₆H₃₉NO₇S, with a molecular weight of 509.66 g/mol. The compound bears the CAS Registry Number 517-37-3 and is alternatively named as the taurine conjugate of dehydrocholic acid (3,7,12-triketocholanoic acid). According to IUPAC conventions, its full name is (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl-2-aminoethanesulfonate [5] [9] [10]. This nomenclature reflects its steroid core (cholane scaffold), oxidation state at positions C-3, C-7, and C-12, and taurine conjugation at the C-24 carboxyl terminus.
Table 1: Identifier Summary for Taurodehydrocholic Acid
Category | Identifier |
---|---|
Systematic Name | 3,7,12-trioxo-5β-cholan-24-oyltaurine |
CAS Registry Number | 517-37-3 |
Molecular Formula | C₂₆H₃₉NO₇S |
Exact Mass | 509.245 Da |
Synonyms | Dehydrocholytaurine; Taurodehydrocholate |
TDHCA features a cyclopentanoperhydrophenanthrene nucleus characteristic of steroid bile acids, with three ketone groups at C-3, C-7, and C-12. This oxidation state eliminates chiral centers at these positions, distinguishing it from hydroxylated bile acids like taurocholic acid. However, it retains eight stereogenic centers (C-5, C-8, C-9, C-10, C-13, C-14, C-17, and C-20), all adopting the 5β-cholane configuration. The A/B ring fusion is cis, resulting in a bent conformation that enhances detergent properties. The taurine moiety (2-aminoethanesulfonic acid) links via an amide bond to the C-24 carboxyl group, conferring strong acidity (pKa ~1.8) and high water solubility [5] [7] [9].
The absolute configuration at C-5 is designated as 5β (A/B ring junction cis), critical for biological activity. Unlike natural bile acids with α-oriented hydroxyl groups, TDHCA’s ketone groups lie in the plane of the rings, altering hydrogen-bonding capacity and membrane interactions. Nuclear Overhauser effect (NOE) spectroscopy confirms the equatorial orientation of the C-18 and C-19 methyl groups (β-configuration) [7] [9].
As a sodium salt (commonly isolated form), TDHCA exhibits high aqueous solubility (>100 mg/mL at 25°C) due to its ionic sulfonate group and polar ketone functionalities. It is non-hygroscopic and stable for >1 year when stored desiccated at -20°C. The ketone groups reduce susceptibility to oxidative degradation compared to hydroxylated bile acids but render it photosensitive. Solutions are stable at pH 2–8; outside this range, hydrolysis of the amide bond or ketone hydration may occur [5] [8] [10].
Key physicochemical parameters include:
Table 2: Physicochemical Profile of Taurodehydrocholic Acid
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | >100 mg/mL | 25°C, pH 7.0 |
Partition Coefficient (LogP) | -1.2 | Octanol/water system |
Stability | >1 year | -20°C, desiccated |
pKa | ≤1.0 (sulfonate), 4.5 (carboxyl) | Measured in aqueous ethanol |
Photosensitivity | Sensitive | Store in amber vials |
TDHCA’s triketone structure fundamentally differentiates it from natural bile acid conjugates. Unlike taurocholic acid (TCA, 3α,7α,12α-trihydroxy) or taurochenodeoxycholic acid (TCDCA, 3α,7α-dihydroxy), TDHCA lacks hydrogen-bond donors, reducing micelle-forming capacity but enhancing resistance to bacterial deconjugation. Its critical micellar concentration (CMC) is 15 mM, higher than TCA (10 mM) or glycodeoxycholic acid (GDCA, 5 mM), indicating weaker self-assembly [3] [6] [8].
Biologically, TDHCA is a poor agonist for key bile acid receptors. It shows negligible activation of the farnesoid X receptor (FXR) or TGR5 (GPBAR1), unlike unconjugated bile acids like deoxycholic acid (DCA). For example, at 100 µM, TDHCA induces <5% of the cAMP response in TGR5-transfected cells compared to DCA (100%). This inertness arises from its oxidized scaffold, which cannot adopt the conformation required for receptor binding [6] [8].
Functionally, TDHCA uniquely upregulates biliary cholesterol transporters. It increases ABCG5 expression by 3.5-fold in hepatocytes, enhancing cholesterol secretion into bile. Conversely, it downregulates ABCB8, a mitochondrial sterol transporter. This contrasts with tauroursodeoxycholic acid (TUDCA), which broadly suppresses cholesterol excretion pathways [10].
Table 3: Functional Comparison with Representative Bile Acid Conjugates
Property | Taurodehydrocholic Acid | Taurocholic Acid (TCA) | Tauroursodeoxycholic Acid (TUDCA) |
---|---|---|---|
Hydroxyl/Ketone Groups | 3 ketones | 3α,7α,12α-OH | 3α,7β-OH |
Receptor Activation | Negligible | Moderate (FXR, TGR5) | Strong (TGR5) |
Critical Micellar Conc. | 15 mM | 10 mM | 8 mM |
Cholesterol Transport | ↑ABCG5, ↓ABC8 | Neutral | ↓ABCG5/ABCG8 |
Bacterial Deconjugation | Resistant | Susceptible | Susceptible |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7